

Technical Guide: SGC0946 as a Chemical Probe for Dot1L Function

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Compound of Interest

Compound Name: Dot1L-IN-7

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Introduction to Dot1L and the Role of Chemical Probes

Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase (HMT) as it is the sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79).[1] Unlike most other HMTs that possess a catalytic SET domain, DOT1L belongs to a different structural class.[2] The methylation of H3K79 by DOT1L is predominantly associated with actively transcribed genes and plays crucial roles in various cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair.[1][3]

The aberrant activity of DOT1L is a key driver in certain cancers, most notably in mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias. In these malignancies, chromosomal translocations result in MLL fusion proteins that aberrantly recruit DOT1L to specific gene loci, such as HOXA9 and MEIS1.[3] This leads to hypermethylation of H3K79, sustained expression of leukemogenic genes, and blockage of cell differentiation.[3][4] Consequently, DOT1L has emerged as a high-priority therapeutic target.

A chemical probe is a small-molecule inhibitor that is potent, selective, and cell-permeable, enabling the rigorous interrogation of a protein's function in cellular and in vivo models. SGC0946 is a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of Dot1L, making it an ideal tool to dissect the functional consequences of Dot1L inhibition.[3]

SGC0946: A Validated Chemical Probe

SGC0946 is a close analog of the pioneering Dot1L inhibitor EPZ004777. It functions by competing with the natural cofactor SAM for the binding pocket of Dot1L, thereby preventing the transfer of a methyl group to the H3K79 residue.^[3]^[5] This mode of action effectively and specifically blocks the catalytic activity of Dot1L.

Quantitative Data for SGC0946

The following tables summarize the key quantitative data that establish SGC0946 as a potent and selective chemical probe for Dot1L.

Table 1: Biochemical Activity of SGC0946 Against Dot1L

Parameter	Value	Species	Notes
IC ₅₀	0.3 nM	Human	Radiometric assay using recombinant Dot1L and nucleosome substrate.

| K_i | ≤80 pM | Human | Determined for the closely related analog Pinometostat.^[3] |

Table 2: Cellular Activity of SGC0946

Assay	Cell Line	IC ₅₀	Notes
H3K79 Dimethylation	HeLa	3 nM	Inhibition of the direct product of Dot1L activity in cells. ^[6]
HoxA9 Promoter Activity	Molm-13	17 nM	Reporter assay measuring the activity of a key Dot1L target gene promoter. ^[6]

| Anti-proliferation | MV4-11 (MLL-AF4) | 5 nM | Measures the phenotypic consequence of Dot1L inhibition in a Dot1L-dependent cancer cell line.[6] |

Table 3: Selectivity Profile of SGC0946 Analogs

Methyltransferase	Fold Selectivity vs. Dot1L	Notes
PRMT5	>33,000-fold	Data for EPZ004777, a close analog.
CARM1	>33,000-fold	Demonstrates high selectivity against arginine methyltransferases.
SETD7	>33,000-fold	Demonstrates high selectivity against SET domain-containing lysine methyltransferases.
EZH2	>33,000-fold	Demonstrates high selectivity against other key epigenetic targets.

| G9a | >33,000-fold | High selectivity is a critical feature of a reliable chemical probe. |

Key Experimental Protocols

Detailed methodologies are provided below for core experiments to validate the activity and effects of a Dot1L chemical probe like SGC0946.

Protocol 1: In Vitro Dot1L Enzymatic Assay (Radiometric)

This assay quantitatively measures the enzymatic activity of Dot1L and the potency of inhibitors.

- Reagents:
 - Recombinant human Dot1L (e.g., residues 1-416).

- Recombinant human nucleosomes (substrate).
- S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
- SGC0946 or other test compounds, serially diluted in DMSO.
- Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 4 mM DTT.
- Scintillation fluid.
- Procedure:
 - Prepare reaction mixtures in a 96-well plate containing assay buffer, 10 nM Dot1L, and 300 nM nucleosomes.
 - Add SGC0946 at various concentrations (e.g., 0.01 nM to 1 μM) and incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 1 μM [³H]-SAM.
 - Incubate the reaction for 60 minutes at room temperature.
 - Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
 - Wash the filter paper three times with 10% trichloroacetic acid (TCA) to remove unincorporated [³H]-SAM.
 - Dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
 - Calculate IC₅₀ values by fitting the data to a four-parameter dose-response curve.

Protocol 2: Cellular H3K79 Methylation Assay (Western Blot)

This protocol assesses the ability of the probe to inhibit Dot1L activity within cells.

- Cell Culture and Treatment:
 - Culture an MLLr leukemia cell line (e.g., MV4-11 or MOLM-13) in appropriate media.

- Seed cells at a density of 0.5×10^6 cells/mL.
- Treat cells with a dose-response of SGC0946 (e.g., 1 nM to 10 μ M) or DMSO vehicle control for 72-96 hours.
- Histone Extraction:
 - Harvest cells by centrifugation.
 - Lyse cells in a hypotonic buffer and isolate nuclei.
 - Extract histones from the nuclear pellet using 0.2 M H_2SO_4 overnight at 4°C.
 - Precipitate histones with TCA and wash with acetone.
- Western Blotting:
 - Resuspend the histone pellet in water and determine protein concentration (BCA assay).
 - Separate 5-10 μ g of histone extract on a 15% SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate with primary antibodies overnight at 4°C: anti-H3K79me2, anti-H3K79me3, and anti-total Histone H3 (as a loading control).
 - Wash and incubate with HRP-conjugated secondary antibodies.
 - Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: MLLr Cell Proliferation Assay

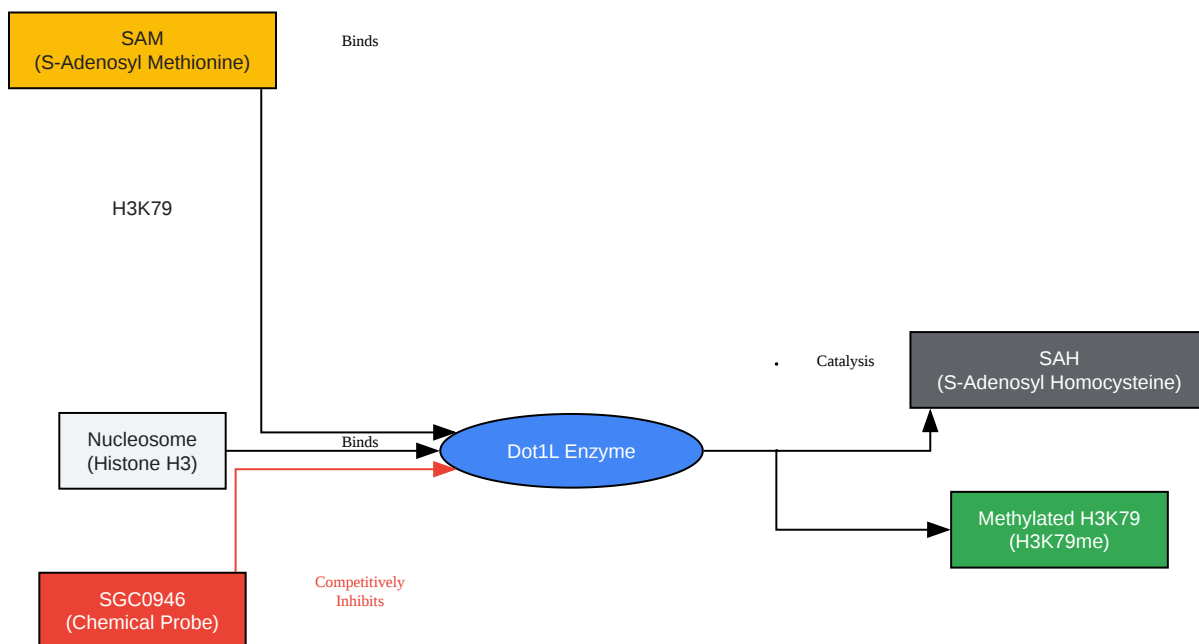
This assay measures the phenotypic effect of Dot1L inhibition on the growth of dependent cancer cells.

- Reagents:

- MV4-11 cells.
- RPMI-1640 medium + 10% FBS.
- SGC0946.
- CellTiter-Glo® Luminescent Cell Viability Assay kit.
- Procedure:
 - Seed MV4-11 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well.
 - Add SGC0946 in a 10-point, 3-fold serial dilution (e.g., from 10 μ M down to 0.5 nM). Include DMSO vehicle controls.
 - Incubate the plate for 6-7 days at 37°C, 5% CO₂.
 - Equilibrate the plate to room temperature for 30 minutes.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
 - Measure luminescence using a plate reader.
 - Normalize data to DMSO controls and calculate IC₅₀ values.

Visualizations of Pathways and Workflows

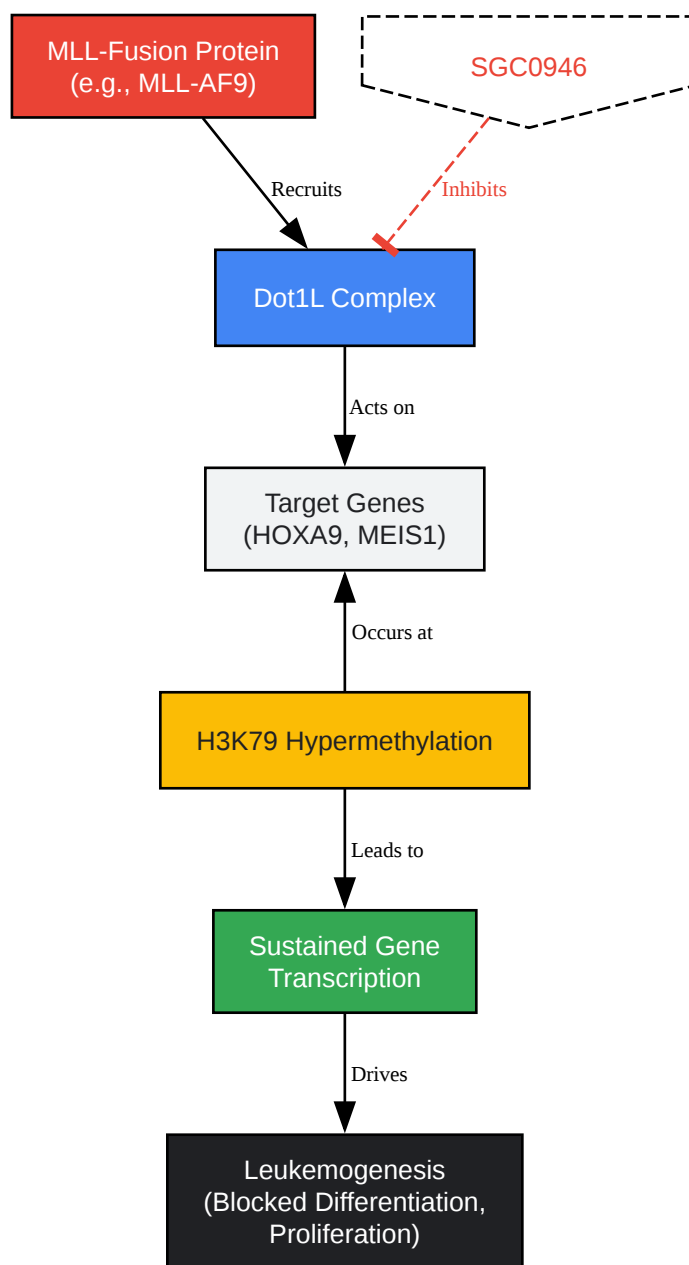
Dot1L Mechanism of Action and Inhibition



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Caption: SGC0946 competitively inhibits Dot1L, blocking H3K79 methylation.

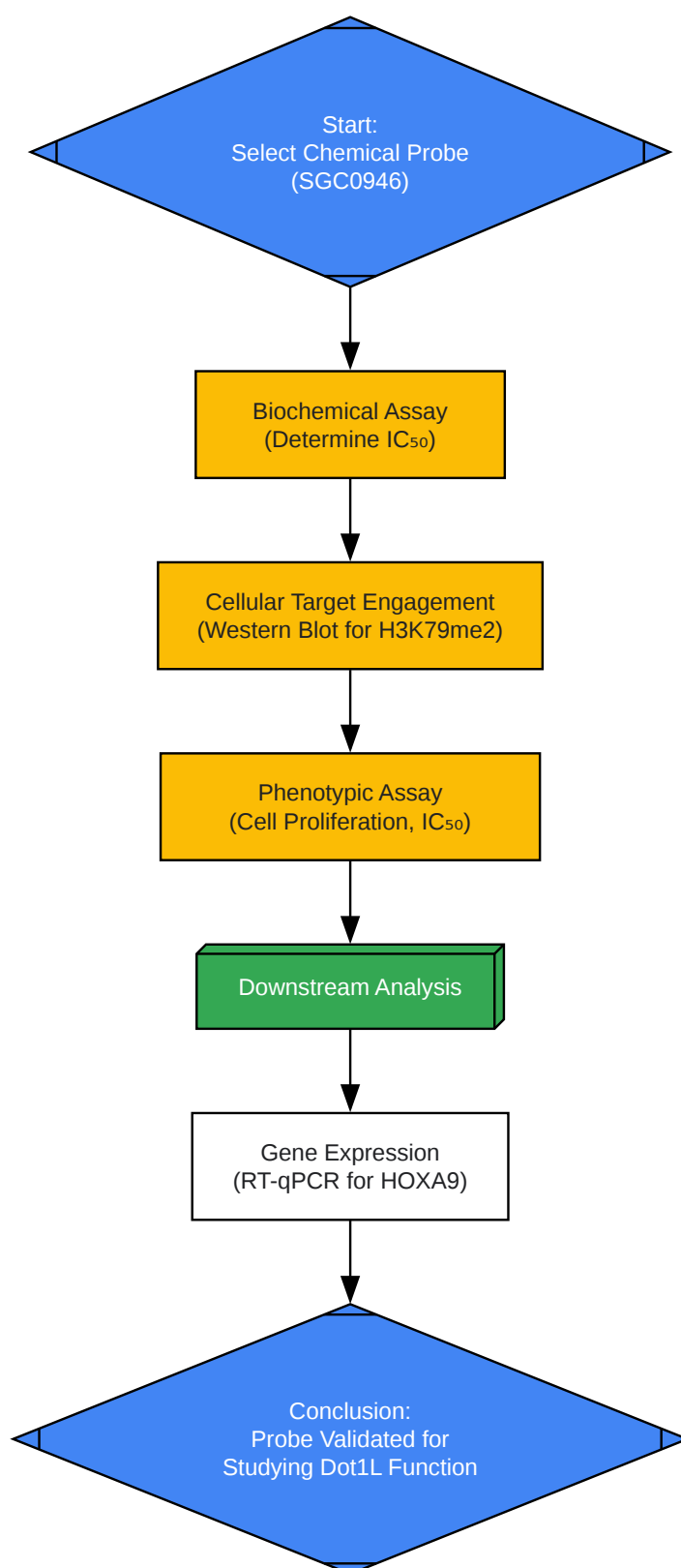
Dot1L Signaling in MLL-Rearranged Leukemia



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Caption: Role of Dot1L in MLL-rearranged leukemia and point of inhibition.

Experimental Workflow for Probe Validation



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Caption: A logical workflow for validating a Dot1L chemical probe.

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